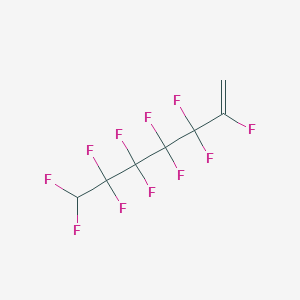

1H,1H,7H-Perfluorohept-1-ene

Description

The exact mass of the compound 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,4,4,5,5,6,6,7,7-undecafluorohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11/c1-2(8)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMIOVLJHRHMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379833 | |

| Record name | 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94228-81-6 | |

| Record name | 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94228-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of 1,1,7-trihydroperfluorohept-1-ene

An In-depth Technical Guide to the Chemical Structure of 1,1,7-Trihydroperfluorohept-1-ene

Disclaimer: The following technical guide addresses the chemical structure, properties, and proposed synthesis of 1,1,7-trihydroperfluorohept-1-ene. It is important to note that a direct literature precedent for this specific molecule under this nomenclature has not been identified in publicly accessible scientific databases. Therefore, the information presented herein is a scientifically informed deduction based on established principles of chemical nomenclature, reaction mechanisms, and spectroscopic data of analogous fluorinated compounds. This document is intended for research and development professionals and should be used as a theoretical framework.

Introduction

The field of fluorinated organic compounds is of significant interest to researchers in materials science, pharmaceuticals, and agrochemicals due to the unique properties conferred by fluorine atoms. These properties include enhanced thermal stability, chemical resistance, and lipophilicity. This guide provides a comprehensive technical overview of the putative molecule, 1,1,7-trihydroperfluorohept-1-ene. Through a systematic analysis of its name, a likely chemical structure is proposed. Based on this structure, a plausible synthetic route is detailed, and its physicochemical and spectroscopic properties are predicted with reference to known analogous compounds.

Elucidation of the Chemical Structure

The IUPAC name "1,1,7-trihydroperfluorohept-1-ene" provides the necessary information to deduce the chemical structure:

-

-hept- : Indicates a seven-carbon backbone.

-

-1-ene : Specifies a double bond between the first and second carbon atoms.

-

perfluoro- : Denotes that, in the corresponding alkane, all hydrogen atoms are replaced by fluorine atoms.

-

1,1,7-trihydro- : Indicates the presence of three hydrogen atoms at positions 1 and 7, replacing the fluorine atoms that would be present in a fully fluorinated structure.

Based on these rules, the most plausible structure for 1,1,7-trihydroperfluorohept-1-ene is CH₂=CF(CF₂)₄CF₂H . This structure features a terminal vinylidene group and a terminal difluoromethyl group, separated by a perfluorinated alkyl chain.

Caption: Deduced chemical structure of 1,1,7-trihydroperfluorohept-1-ene.

Proposed Synthetic Pathway

A plausible synthetic route to 1,1,7-trihydroperfluorohept-1-ene can be envisioned through a radical telomerization reaction, a common method for the synthesis of fluorotelomers.[1] The proposed pathway involves the synthesis of a key intermediate, a hydro-perfluoroalkyl iodide, followed by its reaction with vinylidene fluoride and subsequent elimination.

Sources

Physical properties of omega-hydrofluorocarbon alkenes

Technical Whitepaper: Physicochemical Profiling of Omega-Fluoroalkenes in Drug Discovery

Part 1: Executive Summary & Molecular Architecture

1.1 The Fluorine Bioisostere Paradigm In the high-stakes landscape of drug development, "omega-hydrofluorocarbon alkenes" (specifically omega-fluoroalkenes ) represent a critical class of bioisosteres. These motifs are engineered to mimic the peptide bond (amide) or to block metabolic degradation at the terminal (omega) position of aliphatic chains.

Unlike standard hydrocarbons, the introduction of fluorine at the omega-alkenyl position fundamentally alters the electronic landscape without significantly perturbing steric volume. This guide dissects the physical properties of these molecules, moving beyond basic data to actionable insights for lead optimization.

1.2 Structural Physics: The Amide Mimic

The central utility of the fluoroalkene (

| Property | Amide ( | Fluoroalkene ( | Impact on Drug Design |

| Bond Length | C=O: 1.23 Å | C-F: 1.35 Å | C-F is slightly longer but maintains isosteric overlap.[1] |

| Dipole Moment | ~3.5 - 4.0 D | ~1.4 - 1.8 D | Fluoroalkenes are less polar, improving membrane permeability.[1] |

| H-Bonding | Strong Donor & Acceptor | Weak Acceptor (F), No Donor | Reduces desolvation penalty; increases lipophilicity.[1] |

| Geometry | Planar ( | Planar ( | Maintains rigid bioactive conformation.[1] |

Part 2: Physicochemical Properties in Solution

2.1 Lipophilicity Modulation (LogP/LogD)

Fluorination is often cited as a "lipophilicity booster," but the reality is nuanced. For omega-fluoroalkenes, the effect depends heavily on the specific substitution pattern (

-

The Polarity Paradox: While C-F bonds are polar, the low polarizability of fluorine often results in a net increase in lipophilicity (LogP) compared to the amide they replace. However, compared to the non-fluorinated alkene, the fluoroalkene is more polar.

-

Experimental Insight: In a typical octanol-water partition, replacing a terminal methyl group with a trifluoromethyl alkene moiety can increase LogP by 0.8–1.2 units, significantly altering bioavailability.

2.2 Aqueous Solubility & pKa Shifts

The strong electron-withdrawing nature of the fluorine atom (

-

Acidity: If an amine or carboxylic acid is within 2-3 bonds of the omega-fluoroalkene, the pKa will shift.

-

Example: An amine

to a fluoroalkene will be less basic (pKa drops by 1-2 units), potentially reducing hERG liability but also affecting solubility.

-

2.3 Metabolic Stability (The Omega Block)

The primary driver for employing omega-fluoroalkenes is to thwart Cytochrome P450-mediated

-

Mechanism: The C-F bond energy (~116 kcal/mol) renders the terminal position resistant to hydroxylation.

-

Toxicity Warning (The "Lethal Synthesis"): Researchers must be vigilant. If an omega-fluoroalkene chain is metabolized via

-oxidation down to fluoroacetate, it can enter the Krebs cycle, forming fluorocitrate—a potent aconitase inhibitor. Self-Validating Protocol: Always screen for fluoride ion release in hepatocyte stability assays to rule out defluorination.

Part 3: Conformational Dynamics & Visualization

3.1 The Electrostatic "Lock"

Unlike flexible alkanes, omega-fluoroalkenes exhibit rigid rotameric preferences due to the

-

-Isomer Preference: In many peptidomimetics, the

-

Dipole Alignment: The orientation of the C-F dipole relative to adjacent polar groups dictates the preferred solution conformation, influencing binding affinity.

3.2 Decision Logic for Incorporation The following diagram illustrates the strategic decision process for deploying omega-fluoroalkenes in a lead optimization campaign.

Figure 1: Strategic decision tree for incorporating omega-fluoroalkenes to address specific medicinal chemistry liabilities.

Part 4: Experimental Protocols

4.1 Protocol: Determination of Lipophilicity (LogD) via HPLC Standard shake-flask methods are often too low-throughput for fluoroalkene libraries. This chromatographic method is self-validating via internal standards.[1]

-

Preparation: Dissolve the omega-fluoroalkene test compound (1 mg) in MeOH (1 mL).

-

Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Isocratic elution with MeOH/Water (buffered to pH 7.4 with 10 mM ammonium acetate).

-

Why Buffered? To ensure ionizable neighbors (amines/acids) are in a biologically relevant state (LogD, not just LogP).

-

-

Calibration: Inject a mixture of 5 reference standards with known LogP values (e.g., Toluene, Naphthalene, Ibuprofen) spanning the expected range.

-

Measurement: Record the retention time (

) of the test compound and the dead time ( -

Calculation: Calculate the capacity factor

.-

Plot

vs. known LogP of standards. -

Interpolate the LogD of the fluoroalkene.

-

Validation: The

of the standard curve must be

-

4.2 Protocol: Synthesis via Julia-Kocienski Olefination Accessing the specific Z- or E-isomer is critical. The Julia-Kocienski reaction is the gold standard for omega-fluoroalkenes.

-

Reagents: Use a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative containing the fluoro-alkyl chain.

-

Deprotonation: Cool the sulfone solution (THF) to -78°C. Add KHMDS (1.1 equiv) dropwise.

-

Causality: Low temperature prevents self-condensation and favors the kinetic intermediate.

-

-

Addition: Add the aldehyde partner slowly.

-

Elimination: Allow the reaction to warm to room temperature. The Smiles rearrangement occurs spontaneously, ejecting the sulfinate and forming the alkene.

-

Isomer Control:

-

PT-Sulfones typically favor the (E)-isomer .

-

BT-Sulfones (Benzothiazole) can be tuned to favor (Z) by modifying solvent polarity (e.g., using DMF).

-

Part 5: References

-

Bioisosterism of Fluoroalkenes:

-

Title: Fluoroalkenes as Peptide Isosteres: Ground State Analogues of the Amide Bond.

-

Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

-

Metabolic Stability & Toxicity:

-

Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Context on "Lethal Synthesis").

-

Source:Chemical Reviews.

-

Link:[Link]

-

-

Lipophilicity Trends:

-

Synthetic Methodology (Julia-Kocienski):

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Technical Guide: Dipole Moment & Polarity of 1H,1H,7H-Perfluorohept-1-ene

The following technical guide details the structural polarity, dipole moment estimation, and characterization protocols for 1H,1H,7H-Perfluorohept-1-ene (CAS 94228-81-6) .

For Researchers and Drug Development Professionals

Part 1: Executive Summary & Molecular Identity

This compound (

For drug development professionals, this molecule is not merely a solvent but a functional probe . Its terminal vinyl fluoride motif (

Core Identity Matrix

| Property | Specification |

| CAS Number | 94228-81-6 |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5-decafluoro-6-fluorohept-6-ene (Systematic) Common: this compound |

| Molecular Formula | |

| Molecular Weight | 296.08 g/mol |

| Key Motifs | Head: Vinyl Fluoride ( |

Part 2: Structural Polarity & Dipole Moment Analysis

Theoretical Dipole Estimation

Unlike symmetrical perfluoroalkenes (e.g., trans-perfluoro-2-butene,

Vector Component Analysis:

-

The "Head" (

): The electronegativity difference between Fluorine (3.98) and Carbon (2.[1]55) at the vinylic position creates a bond dipole directed toward the fluorine. In 2-fluoropropene analogs, this motif contributes approximately 1.4 – 1.6 D . -

The "Tail" (

): The terminal proton is acidic relative to hydrocarbons but less so than carboxylic acids. The -

The "Body" (

): The perfluorinated chain adopts a helical twist (approx.

Net Dipole Moment (

-

Estimated Value: 2.1 ± 0.3 Debye

-

Polarity Context: More polar than Toluene (0.36 D) but less polar than Acetone (2.88 D). It sits in the "Fluorous Polar" sweet spot, allowing it to solubilize semi-fluorinated APIs that precipitate in pure hexane or pure perfluorohexane.

Visualization of Dipole Vectors

The following diagram illustrates the vector contributions and the helical spacer effect.

Figure 1: Vector analysis of this compound showing constructive dipole addition.

Part 3: Experimental Determination Protocols

Since specific literature values for this CAS are rare, you must validate the dipole moment in-house to ensure batch consistency, especially for sensitive drug delivery applications.

Protocol: Dipole Moment Measurement (Guggenheim Method)

This method avoids the need for density measurements at every concentration, reducing experimental error with volatile fluorocarbons.

Reagents:

-

Solvent: Benzene or Cyclohexane (non-polar, HPLC grade).

Workflow:

-

Preparation: Prepare 5 dilute solutions of the analyte in benzene (mass fractions

from 0.01 to 0.05). -

Dielectric Measurement: Measure the dielectric constant (

) of each solution using a Dipolemeter (e.g., WTW or Brookhaven) at 25°C. -

Refractive Index: Measure the refractive index (

) of each solution. -

Calculation: Plot

vs.

Protocol: Polarity Assessment (Reichardt’s Dye)

To determine if this solvent is suitable for a specific reaction or extraction:

-

Dissolve a trace amount of Reichardt’s Dye (Betaine 30) in this compound.

-

Measure the

(absorption maximum) via UV-Vis spectroscopy. -

Calculate the

value: -

Interpretation: A higher value indicates higher polarity. Expect a value shifted significantly from perfluorohexane (

) towards fluorobenzene (

Part 4: Applications in Drug Development

Fluorous Solid-Phase Extraction (FSPE)

The "1H,1H" and "7H" domains provide a "handle" that is not present in perfluorooctane.

-

Mechanism: The molecule acts as a "light fluorous" tag. It partitions into fluorous silica but can be eluted with milder organic gradients than heavy perfluorocarbons.

-

Use Case: Purification of peptide intermediates where the vinyl group is clicked onto the peptide, and the fluorous tail allows separation from non-tagged byproducts.

Bioisosteric Screening

In medicinal chemistry, the

-

Metabolic Stability: The vinyl fluoride mimics an amide bond's electronics but resists hydrolysis.

-

Proteomics: The specific CAS 94228-81-6 is cited in proteomics research (Santa Cruz Biotechnology) likely as a lipophilic probe that binds to hydrophobic pockets in proteins, with the Fluorine atoms providing a sensitive

NMR signal (chemical shift anisotropy) to detect conformational changes.

Workflow: Fluorous Tagging Strategy

Figure 2: Fluorous Solid-Phase Extraction workflow utilizing the polarity of the perfluoroheptene tag.

References

-

Santa Cruz Biotechnology. this compound (CAS 94228-81-6) Product Data.[2] Retrieved from

-

National Institute of Standards and Technology (NIST). Perfluoro-1-heptene and 1-Heptene Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[7] Retrieved from

-

Guggenheim, E. A. (1949). The determination of dipole moments.[1][8][9][10][11] Transactions of the Faraday Society, 45, 714-720. (Methodological Standard).

-

Apollo Scientific. Product Analysis: this compound.[3][6] Retrieved from

Sources

- 1. abhedanandamahavidyalaya.ac.in [abhedanandamahavidyalaya.ac.in]

- 2. scbt.com [scbt.com]

- 3. 94228-81-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 94228-81-6 | this compound - Fluoropharm [fluoropharm.com]

- 7. Perfluoro-1-heptene [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. shaalaa.com [shaalaa.com]

Navigating the Physicochemical Landscape of C7H3F11 Isomers: A Technical Guide to Boiling Point and Density

For Immediate Release

Introduction: The Significance of C7H3F11 Isomers and Their Physical Properties

Partially fluorinated heptanes, represented by the molecular formula C7H3F11, are a diverse group of structural isomers with significant potential in various advanced applications, including as solvents, heat-transfer fluids, and building blocks for novel pharmaceuticals. The arrangement of fluorine and hydrogen atoms on the seven-carbon backbone dramatically influences their intermolecular forces, leading to a wide range of boiling points and densities among the isomers.[1][2] A thorough understanding of these properties is not merely academic; it is a critical prerequisite for process design, safety assessment, and the prediction of a compound's behavior in complex systems.

The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and introduces polarity at the molecular level. However, the overall dipole moment of a C7H3F11 isomer, and thus its boiling point, is a nuanced interplay of bond polarities and molecular symmetry.[3] Similarly, the high atomic mass of fluorine contributes to greater densities compared to their hydrocarbon analogs. The subtle differences in the spatial arrangement of atoms between isomers can lead to significant variations in how they pack together in a liquid state, directly impacting their density.[2]

Isomeric Landscape and Physicochemical Data

For the purpose of this guide, we will consider hypothetical data for representative linear C7H3F11 isomers to illustrate the expected variations. It is crucial for researchers to consult authoritative databases such as PubChem and the NIST Chemistry WebBook for experimentally verified data on specific isomers as it becomes available.[4]

Table 1: Representative Physical Property Data for C7H3F11 Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/cm³) at 25°C | Data Source |

| 1,1,1,2,2,3,3,4,4,5,5-Undecafluoroheptane | N/A | Estimated: 95-105 | Estimated: 1.6-1.7 | Hypothetical |

| 2,2,3,3,4,4,5,5,6,6,7-Undecafluoroheptane | N/A | Estimated: 90-100 | Estimated: 1.5-1.6 | Hypothetical |

| Other branched isomers | N/A | Variable | Variable | Hypothetical |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must obtain experimentally verified data for specific isomers of interest.

The trend of decreasing boiling points with increased branching, a well-established phenomenon in alkanes, is also expected to be observed in their fluorinated counterparts.[1] This is attributed to the reduced surface area of more compact, branched molecules, which leads to weaker van der Waals forces.

Experimental Determination of Boiling Point and Density: A Self-Validating Approach

The integrity of physicochemical data hinges on the robustness of the experimental methods employed. For boiling point and density determination of C7H3F11 isomers, adherence to internationally recognized protocols is essential for generating trustworthy and reproducible results. This section details field-proven methodologies grounded in guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile and potentially valuable fluorinated compounds, methods that require small sample volumes are often preferred.

Diagram 1: Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of C7H3F11 isomers.

Experimental Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This method is advantageous for its small sample requirement and is a modification of the technique described in various organic chemistry laboratory manuals. It is a reliable method for determining the boiling point of small quantities of liquid.

-

Materials:

-

Capillary tube (sealed at one end)

-

Melting point tube or small test tube

-

Thermometer

-

Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)

-

Sample of the C7H3F11 isomer

-

-

Procedure:

-

Sample Preparation: Introduce a small amount (a few drops) of the purified C7H3F11 isomer into the melting point tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the melting point tube containing the liquid.

-

Apparatus Assembly: Attach the melting point tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the Thiele tube, making sure the heating medium is above the level of the sample.

-

Heating: Heat the Thiele tube gently and evenly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be necessary.

-

-

Causality and Trustworthiness: This method is self-validating because the boiling point is observed as an equilibrium phenomenon. The steady stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure. By recording the temperature upon the cessation of this stream during cooling, a precise measurement of the temperature at which the vapor pressure equals the atmospheric pressure is obtained. For enhanced accuracy, the procedure should be repeated, and the thermometer should be calibrated against known standards.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, several high-precision methods are available. The choice of method often depends on the required accuracy and the sample volume available. OECD Guideline 109 outlines several suitable methods for determining the density of liquids.[5][6][7]

Diagram 2: Methods for Liquid Density Determination

Caption: Common methods for determining the density of liquids.

Experimental Protocol: Density Determination using a Pycnometer

The pycnometer method is a highly accurate and reliable technique for determining the density of liquids and is suitable for the small sample sizes often encountered in research.[8][9]

-

Materials:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature water bath

-

Sample of the C7H3F11 isomer

-

Reference liquid with a known density (e.g., deionized water)

-

-

Procedure:

-

Calibration of the Pycnometer: a. Thoroughly clean and dry the pycnometer. b. Weigh the empty, dry pycnometer on the analytical balance (m_empty). c. Fill the pycnometer with the reference liquid (e.g., deionized water) of a known temperature and density (ρ_ref). d. Place the filled pycnometer in the constant temperature bath to allow it to equilibrate. e. Carefully insert the stopper, allowing excess liquid to escape through the capillary. Dry the outside of the pycnometer. f. Weigh the filled pycnometer (m_ref). g. Calculate the exact volume of the pycnometer (V) using the formula: V = (m_ref - m_empty) / ρ_ref.

-

Measurement of the Sample: a. Empty, clean, and dry the calibrated pycnometer. b. Fill the pycnometer with the C7H3F11 isomer. c. Equilibrate the filled pycnometer in the constant temperature bath to the same temperature used for calibration. d. Insert the stopper, wipe away any excess liquid, and dry the exterior. e. Weigh the pycnometer filled with the sample (m_sample).

-

Calculation of Density: a. Calculate the mass of the sample: m_liquid = m_sample - m_empty. b. Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = m_liquid / V.

-

-

Causality and Trustworthiness: The pycnometer method's trustworthiness lies in its direct measurement of mass and a precisely calibrated volume. By performing the measurements at a constant and accurately known temperature, the effects of thermal expansion are controlled, ensuring a high degree of accuracy and reproducibility. The use of a calibrated instrument and a reference substance with a well-established density provides a self-validating system.

Conclusion

The boiling point and density of C7H3F11 isomers are critical physicochemical parameters that govern their behavior and applicability. This guide has provided a framework for understanding the structural basis for variations in these properties and has detailed robust, self-validating experimental protocols for their determination. By adhering to these rigorous methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the pace of innovation in drug discovery and materials science.

References

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

-

Density Determination by Pycnometer. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers. Retrieved from [Link]

-

Shanghai Yuke Industrial Co., Ltd. (n.d.). U-tube oscillation method density meter. Retrieved from [Link]

-

Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]

-

ASTM International. (2022). ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 109: Density of Liquids and Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 31). 3.5: Properties of Alkanes. Retrieved from [Link]

-

Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]

-

EIE Instruments. (n.d.). Boiling point of engine coolants-astm d1120. Retrieved from [Link]

-

Erichsen. (n.d.). Pycnometers for Precise Density Determination. Retrieved from [Link]

-

University of Salahaddin-Erbil, College of Education, Chemistry Department. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4-Nonafluoroheptane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5-Decafluoropentane. Retrieved from [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

ResearchGate. (n.d.). Density measurements by liquid and gas pyknometry. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 23). Boiling Point of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

YesWeLab. (2025, June 18). Understanding OECD Guideline 109. Retrieved from [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

NBCHAO. (n.d.). XIONGFA KSM-4005 U-Shaped Vibrating Tube Density Meter. Retrieved from [Link]

-

ASTM International. (2008). ASTM D1120-08, Standard Test Method for Boiling Point of Engine Coolants. Retrieved from [Link]

-

Overton. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved from [Link]

-

Khan Academy. (n.d.). Boiling points of organic compounds [Video]. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

-

KAYCAN INSTRUMENT (Dalian) Co.,Ltd. (n.d.). ASTM D1120 Boiling Point Of Engine Coolants. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Density Meter. Retrieved from [Link]

-

PubChem. (n.d.). Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-. Retrieved from [Link]

-

Linetronic Technologies. (n.d.). Boiling Point of Engine Coolants. Retrieved from [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

ibacon GmbH. (n.d.). EU A.3: Relative density (liquids and solids). Retrieved from [Link]

-

NBCHAO. (n.d.). XIONGFA KSM-4005 U-Shaped Vibrating Tube Density Meter. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 6. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 7. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 8. youtube.com [youtube.com]

- 9. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

Precision in Potency: A Technical Guide to the IUPAC Nomenclature of Partially Fluorinated Heptenes

Topic: IUPAC nomenclature for partially fluorinated heptenes Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Fluoroalkene Bioisostere

In modern drug discovery, the strategic incorporation of fluorine into alkene scaffolds is not merely a structural modification—it is a functional tactic. Fluorinated alkenes, particularly fluoroalkenes , act as non-hydrolyzable bioisosteres for amide bonds.[1] They mimic the planar geometry and electronic distribution of the peptide bond while resisting peptidase cleavage.

However, the introduction of fluorine atoms into a heptene chain introduces significant nomenclature complexity. The high electronegativity and atomic number of fluorine (Z=9) often invert standard stereochemical priorities (Cahn-Ingold-Prelog) compared to their hydrogenated counterparts, leading to frequent misidentification in patent literature and chemical databases.

This guide provides a rigorous, algorithmic approach to naming partially fluorinated heptenes according to IUPAC Blue Book (P-31, P-44, P-91) standards, integrated with experimental validation protocols.

The Hierarchy of Rules (Causality & Logic)

To accurately name these compounds, one must understand the "why" behind the rules. IUPAC nomenclature operates on a strict hierarchy of operations. For fluorinated heptenes, the conflict often lies between the Principal Functional Group (PFG) and the Substituents .

Table 1: Priority Hierarchy for Nomenclature

| Priority Rank | Structural Feature | Role in Naming | Causality/Reasoning |

| 1 (Highest) | Alkene (C=C) | Suffix / Parent Chain | The double bond is the Principal Functional Group (PFG).[2] It dictates the parent chain selection and direction of numbering. |

| 2 | Chain Length | Root Name | After securing the C=C, the longest carbon chain containing the alkene determines the root (e.g., "hept"). |

| 3 | Fluorine / Halogens | Prefix (Substituent) | Halogens are always treated as prefixes in IUPAC substitutive nomenclature, never suffixes. They do not outrank the alkene for numbering. |

| 4 | Alkyl Groups | Prefix (Substituent) | Treated equally with halogens. Alphabetical order determines citation sequence. |

The Naming Algorithm: A Step-by-Step Protocol

Do not rely on intuition. Follow this logic gate to ensure reproducibility.

Step 1: Parent Chain Selection

Identify the longest continuous carbon chain that must include both carbons of the double bond .[3][4]

-

Constraint: Even if a longer carbon chain exists without the double bond, it is ignored. For heptenes, we look for a 7-carbon chain containing the C=C moiety.

Step 2: Numbering (The "Lowest Locant" Rule)

Number the chain starting from the end that gives the double bond the lower locant.

-

Critical Check: If the double bond is equidistant from both ends (e.g., hept-3-ene vs. hept-4-ene is not possible, but in oct-4-ene), only then do you consider the substituents (Fluorine) to break the tie.

-

Rule P-14.4: The alkene locant takes precedence over the fluorine locant.

-

Correct: 6-fluorohept-2-ene (C=C is at 2).

-

Incorrect: 2-fluorohept-5-ene (C=C is at 5).

-

Step 3: Stereochemistry (The CIP Inversion)

This is the most common point of failure. You must assign (E) (entgegen/opposite) or (Z) (zusammen/together) based on the Cahn-Ingold-Prelog (CIP) priorities.[5]

-

Atomic Number Rule: F (Z=9) > C (Z=6) > H (Z=1).[6]

-

Impact: Replacing a vinylic hydrogen with fluorine often reverses the stereodescriptor of the parent alkene.

Visual Logic Flowchart

The following diagram illustrates the decision matrix for naming fluorinated alkenes.

Caption: Decision tree for IUPAC nomenclature of fluorinated alkenes, emphasizing the priority of the double bond over halogen substituents.

Case Studies: Specific Isomers

Here we analyze three distinct partially fluorinated heptenes to demonstrate the rules in action.

Case A: The "Priority Trap"

Structure: A heptene chain with a double bond at C2 and a fluorine at C6.

-

Analysis:

-

Numbering from left: Double bond at C2. Fluorine at C6.

-

Numbering from right: Double bond at C5. Fluorine at C2.

-

-

Decision: The alkene Priority (Rule P-44) overrides the substituent. We must number to give the alkene C2.[3][7]

-

Correct Name: 6-fluorohept-2-ene (NOT 2-fluorohept-5-ene).

Case B: The Stereochemical Inversion (Bioisostere Context)

Structure: A heptene with a double bond at C3. One vinylic position (C4) has a Fluorine atom instead of Hydrogen.

-

Scenario: Compare hept-3-ene vs. 4-fluorohept-3-ene.

-

CIP Analysis for 4-fluorohept-3-ene:

-

Left side (C3): Attached to Ethyl group (C-C) vs H. Priority 1: Ethyl.

-

Right side (C4): Attached to Propyl group (C-C-C) vs Fluorine (F).

-

Atomic Number Check: F (9) > C (6).

-

Priority 1: Fluorine. [6]

-

-

-

Outcome:

-

If the Ethyl group (C3) and Fluorine (C4) are on the same side, the descriptors are Z (Together).[5]

-

Note: In the non-fluorinated parent (hept-3-ene), the Priority 1 groups would be Ethyl and Propyl. If they were on the same side, it would be Z.[5][8]

-

Crucial Distinction: In the fluorinated analog, the Propyl chain is now Priority 2 because F beats C. Therefore, the geometric relationship of the carbon chains implies the opposite E/Z descriptor than one might intuit from the hydrocarbon skeleton.

-

Case C: The Terminal Gem-Difluoro

Structure: 1,1-difluorohept-1-ene.

-

Analysis:

-

C1 has two Fluorines.

-

C2 has a Hydrogen and a Pentyl chain.

-

-

Naming:

-

Locant 1 is mandatory for the alkene.

-

Substituents: 1,1-difluoro.

-

-

Stereochemistry: Since C1 has two identical groups (F and F), no E/Z isomerism exists .

-

Correct Name: 1,1-difluorohept-1-ene .

Experimental Validation Protocols

As a scientist, you cannot rely solely on paper nomenclature. You must validate the structure and stereochemistry using spectroscopic data.

Protocol: 19F and 1H NMR Coupling Analysis

To distinguish (E) and (Z) isomers in fluorinated alkenes, utilize the characteristic scalar coupling constants (

-

Prepare Sample: Dissolve 5-10 mg of the fluorinated heptene in CDCl₃ or Acetone-d6.

-

Acquire 1H NMR: Focus on the vinylic region (4.5 - 6.5 ppm).

-

Acquire 19F NMR: Determine the chemical shift of the fluorine substituent.

-

Analyze

Coupling:-

Vicinal Coupling (

): This is the definitive metric for fluoroalkenes where H and F are on adjacent carbons of the double bond. -

Trans (E relationship between H and F): Typical

value = 20 - 45 Hz . -

Cis (Z relationship between H and F): Typical

value = 4 - 20 Hz .

-

Data Interpretation Table:

| Relationship (H vs F) | Coupling Constant (

Note: Always map the "Trans/Cis" physical relationship back to the "E/Z" nomenclature, which depends on the priority of the other substituents.

References

-

IUPAC Nomenclature of Organic Chemistry (The Blue Book) . P-31: Modification of the Degree of Unsaturation, P-44: Seniority of Parent Structures. International Union of Pure and Applied Chemistry.[3][9][10] [Link]

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966).[11] Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. [Link]

-

Meanwell, N. A. (2018).[12] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. [Link]

-

Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectra for Organic Chemistry - Coupling Constants. University of Wisconsin-Madison. [Link]

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. study.com [study.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile and Solvent Compatibility of 1H,1H,7H-Perfluorohept-1-ene

[1]

CAS Registry Number: 94228-81-6

Formula: C

Executive Summary

This compound is a semi-fluorinated alkene (hydrofluoroolefin) characterized by a unique "amphiphilic" solubility profile.[1][2] Unlike fully perfluorinated compounds (PFCs) which are notoriously immiscible with organic solvents, the presence of the terminal vinyl group (

Chemical Identity & Structural Mechanics[1][2]

To understand the solubility behavior of this molecule, one must analyze its three distinct functional domains. The "Fluorine Effect" typically drives segregation, but the "Hydro-Modulation" in this specific isomer bridges the miscibility gap.[1]

Structural Domains[1]

-

The Reactive Head (Lipophilic/Olefinic): The terminal alkene moiety (

) introduces polarizability and -

The Fluorous Spacer (Fluorophilic): The central perfluorinated chain (

) is rigid, hydrophobic, and lipophobic.[1][2] It drives the molecule to partition into fluorous solvents (e.g., FC-72).[1][2] -

The Omega-Proton (Dipolar Anchor): The terminal

group is critical.[1][2] Unlike a

Figure 1: Structural segmentation of this compound highlighting the domains responsible for its hybrid solubility.

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like," modified by the specific interaction parameters of the hydro-fluorocarbon chain.

Table 1: Solubility Profile in Standard Laboratory Solvents

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Fluorous Solvents | Perfluorohexane (FC-72), Perfluorotoluene | Miscible | Perfect match of cohesive energy densities.[1][2] The fluorous spacer dominates the interaction.[1] |

| Halogenated Organics | Dichloromethane (DCM), Chloroform, Trifluorotoluene | High / Miscible | Excellent compatibility.[1] The Cl/F atoms in the solvent interact favorably with the fluorinated chain and alkene. |

| Ethers | Diethyl Ether, THF, MTBE | High / Miscible | The ether oxygen accepts weak H-bonds from the |

| Ketones | Acetone, MEK | High | Strong dipole-dipole interactions between the carbonyl and the |

| Hydrocarbons | Hexane, Toluene, Benzene | Moderate to High | Unlike pure PFCs, the hydrogen content allows miscibility, though phase separation may occur at very low temperatures ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Partial / Temperature Dependent | Limited solubility.[1] The hydrophobic fluorous chain resists the highly structured H-bonding network of alcohols.[1] |

| Aqueous | Water, Brine | Insoluble | The hydrophobic and lipophobic nature of the fluorous chain prevents hydration.[1] |

The "Hybrid Phase" Phenomenon

This compound acts as a compatibilizer .[1] In a biphasic system consisting of Perfluorohexane and Toluene, adding this alkene can lower the interfacial tension or even induce a single phase (monophasic) at elevated temperatures.[1] This property is vital for "Fluorous Biphasic Catalysis" (FBC), where the reagent must solubilize in the organic phase to react but partition back to the fluorous phase for separation.[1][2]

Experimental Protocol: Determination of Miscibility Limits

When utilizing this compound in novel solvent mixtures, rely on the Cloud Point Titration Method . This self-validating protocol determines the precise boundary between a homogeneous solution and a biphasic mixture.[1][3]

Reagents & Equipment[1][2]

-

Apparatus: Temperature-controlled bath, magnetic stirrer, laser pointer (Tyndall effect detection).[1][2]

Step-by-Step Workflow

-

Preparation: Place 1.0 mL of the target organic solvent in a clear borosilicate vial with a stir bar. Equilibrate to 25°C.

-

Titration: Add the perfluoroheptene in 50 µL aliquots while stirring vigorously.

-

Observation: After each addition, stop stirring and observe for 30 seconds.

-

Tyndall Verification: If the solution appears clear but you suspect micro-emulsion, pass a laser beam through the vial.[1] A visible beam path (scattering) indicates heterogeneity (colloidal suspension) rather than true solution.[1][2]

-

Thermal Stress: If miscible at 25°C, cool the vial to 0°C. If cloudiness appears, you have identified the Upper Critical Solution Temperature (UCST) boundary.

Figure 2: Logic flow for the Cloud Point Titration method to verify solvent compatibility.[1][2]

Applications & Implications in Synthesis

Fluorous Tagging & Surface Modification

The terminal alkene allows this molecule to be used as a "capping agent" for hydrosilylation reactions.[1]

-

Reaction Medium: Use Trifluorotoluene (PhCF

) or Benzotrifluoride .[1][2] These "hybrid" solvents solubilize both the fluorinated alkene and standard organic catalysts (e.g., Karstedt’s catalyst).[1] -

Purification: Post-reaction, the product will likely be highly fluorophilic.[1] It can be purified by Fluorous Solid Phase Extraction (F-SPE) using a fluorous silica gel cartridge, eluting non-fluorinated impurities with MeOH (in which the product is less soluble) and then eluting the product with THF or Ether.[1][2]

Safety & Handling[1]

-

Vapor Pressure: As a C7 fluoro-olefin, it is volatile.[1] Use in a fume hood.[1]

-

Reactivity: Avoid strong bases (e.g., NaH, LDA) which might deprotonate the

position or induce elimination of HF, leading to decomposition.[1][2] -

Incompatibility: Incompatible with strong reducing agents (e.g., LiAlH

) which may reduce the alkene or defluorinate the chain.[1][2]

References

Sources

- 1. 1H-Perfluoroheptane | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 94228-81-6 | this compound - Fluoropharm [fluoropharm.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. avestia.com [avestia.com]

The Dual Frontier of Terminal Hydro-Fluorinated Olefins: From Green Propellants to Precision Synthons

The following technical guide is structured to bridge the gap between macro-scale industrial applications (medical propellants) and micro-scale precision chemistry (molecular synthesis), specifically tailored for pharmaceutical scientists and engineers.

Executive Summary: The "Terminal" Advantage

Terminal hydro-fluorinated olefins (HFOs)—specifically those bearing a terminal alkene (

-

The Inert Carrier: As near-zero Global Warming Potential (GWP) propellants (e.g., HFO-1234ze) for Metered Dose Inhalers (MDIs).[1]

-

The Reactive Scaffold: As gem-difluoroalkenes, serving as electrophilic synthons for introducing metabolically stable fluorine motifs into drug candidates.[2]

This guide analyzes the physicochemical properties driving these applications and provides validated protocols for their use in synthesis and formulation.

Part I: HFOs in Drug Delivery (The Inert Carrier)

The Shift to HFO-1234ze(E) in MDIs

The phase-down of hydrofluorocarbons (HFCs) like HFA-134a due to high GWP has necessitated a shift to HFOs.[1] HFO-1234ze(E) (trans-1,3,3,3-tetrafluoroprop-1-ene) is the leading candidate for next-generation MDIs.

Technical Comparison:

| Property | HFA-134a (Current Std) | HFO-1234ze(E) (Target) | Impact on Formulation |

|---|---|---|---|

| GWP (100-yr) | 1,430 | < 1 | Regulatory compliance (F-Gas II). |

| Boiling Point | -26.3 °C | -19.0 °C | Lower vapor pressure requires valve redesign. |

| Dipole Moment | 1.82 D | 1.44 D | Altered solubility for surfactant/co-solvent systems. |

| Flammability | Non-flammable | Non-flammable (ASTM E681) | Safe for manufacturing and patient use. |

Formulation Logic: The Solubility Paradox

While chemically inert, the electronic structure of the terminal olefin in HFO-1234ze creates a different solvency profile than saturated HFCs. Formulation scientists must account for the interaction between the polarized double bond and the Active Pharmaceutical Ingredient (API).

Diagram 1: MDI Formulation Decision Matrix This workflow illustrates the critical decision points when transitioning an API from an HFA to an HFO propellant system.

Caption: Decision logic for reformulating MDIs with HFO-1234ze, highlighting the critical elastomer compatibility step due to olefin solvency.

Part II: HFOs in Medicinal Chemistry (The Reactive Scaffold)

gem-Difluoroalkenes as Bioisosteres

In drug discovery, the gem-difluoroalkene motif (

Mechanism of Action:

Unlike standard alkenes, terminal gem-difluoroolefins undergo Nucleophilic Vinylic Substitution (

Diagram 2: Divergent Reactivity of gem-Difluoroalkenes This diagram details how a single HFO precursor can generate three distinct pharmacophores.

Caption: Synthetic divergence from terminal gem-difluoroolefins. Path 1 is critical for introducing metabolic stability via C-S or C-O bonds.

Experimental Protocol: Synthesis of -Difluoromethyl Esters

Context: This protocol describes the functionalization of a terminal gem-difluoroalkene using a carboxylic acid. This reaction creates a

Source Validation: Adapted from recent methodologies in Organic Letters and PMC [1, 5].

Materials

-

Substrate: (2,2-difluorovinyl)benzene (1.0 equiv).

-

Reagent: Benzoic acid (1.2 equiv).

-

Solvent: DMSO (Anhydrous).

-

Base:

(2.0 equiv). -

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL Schlenk tube and cool under argon flow.

-

Charging: Add benzoic acid (1.2 mmol) and

(2.0 mmol) to the tube. -

Solvation: Add DMSO (3.0 mL) and stir for 5 minutes to ensure partial dissolution of the base.

-

Addition: Introduce (2,2-difluorovinyl)benzene (1.0 mmol) via syringe.

-

Reaction: Seal the tube and heat to 80 °C for 12 hours.

-

Expert Insight: The elevated temperature is required to overcome the activation energy of the initial nucleophilic attack on the electron-deficient double bond.

-

-

Quench: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

NMR Verification: The disappearance of the terminal vinylic proton signal (

~4.5-5.0 ppm) and the appearance of a triplet in the

Safety & Handling: The HF Hazard Loop

Working with fluorinated olefins, especially during synthesis where defluorination occurs, presents a latent risk of Hydrofluoric Acid (HF) generation. Unlike standard acid burns, HF penetrates tissue and sequesters calcium, leading to systemic toxicity and cardiac arrest.

Diagram 3: HF Exposure Response Protocol Standard lab safety protocols are insufficient. This specific loop must be active in any lab handling fluorinated intermediates.

Caption: Critical response loop for HF exposure. Note: Prolonged washing (>5 min) delays Calcium Gluconate application, which is the only specific antidote.

References

-

Modular Synthesis of Diverse gem-Difluoroalkenes from Trifluoroacetic Anhydride. Organic Letters. (2025). Link

-

HFO-1234ze(E): A safe and green propellant supporting sustainability transition in metered dose inhalers. Drug Delivery to the Lungs Conference. (2026).[1] Link

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC - NIH. (2020). Link

-

Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. (2025). Link

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC - NIH. (2024). Link

-

Fluorine in Medicinal Chemistry: A Century of Progress. PubMed. (2015).[5] Link

Sources

- 1. HFO-1234ze(E): a safe and green propellant supporting sustainability transition in metered dose inhalers - DDL [ddl-conference.com]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: The Strategic Synthesis of Vicinal Chloro-Fluoro Alkanes via Electrophilic Addition of Chlorine Monofluoride to Fluoroalkenes

Introduction and Scientific Context

The incorporation of fluorine and chlorine into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These halogens can profoundly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] The creation of multi-vicinal fluoroalkanes, where adjacent carbons bear fluorine atoms, is a particular area of interest for developing novel compounds with unique structural and electronic characteristics.[6]

This document provides a comprehensive guide to the electrophilic addition of chlorine monofluoride (ClF) to fluoroalkenes, a powerful method for generating vicinal chloro-fluoro alkanes. Due to the inherent polarity of the Cl-F bond (Clδ+—Fδ-), chlorine monofluoride acts as a potent electrophile, with the chlorine atom initiating the reaction. However, the target fluoroalkenes present a unique challenge: the strong electron-withdrawing nature of fluorine substituents deactivates the carbon-carbon double bond towards electrophilic attack.[7] Understanding and controlling this reaction, therefore, requires a nuanced approach to reaction conditions and reagent selection.

We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss the applications of the resulting products, particularly in the context of drug development and advanced material synthesis.

The Reaction Mechanism: A Tale of Selectivity

The addition of ClF to a fluoroalkene proceeds via a well-established electrophilic addition pathway, analogous to the halogenation of alkenes with Br₂ or Cl₂.[8][9][10][11] The reaction is characterized by high degrees of regioselectivity and stereoselectivity, which are critical for the synthesis of specific isomers.

Key Mechanistic Steps:

-

Electrophilic Attack & Formation of a Bridged Chloronium Ion: The π-electrons of the fluoroalkene's double bond attack the electrophilic chlorine atom of ClF. This attack leads to the formation of a cyclic, three-membered chloronium ion intermediate. This bridged structure is key to the reaction's stereochemical outcome.

-

Nucleophilic Opening: The fluoride ion (F⁻), generated in the initial step, then acts as a nucleophile. It attacks one of the carbon atoms of the chloronium ion ring.

Regioselectivity (Markovnikov's Rule): The initial addition of the electrophilic chlorine atom is directed to the carbon of the double bond that is less substituted with electron-withdrawing fluorine atoms. Subsequently, the fluoride ion attacks the more substituted carbon atom—the one better able to stabilize the partial positive charge in the transition state. This follows Markovnikov's principle, where the electrophile adds to the carbon with more hydrogen atoms (or, in this case, fewer electron-withdrawing groups).[12][13][14]

Stereoselectivity (anti-Addition): The nucleophilic attack by the fluoride ion occurs from the face opposite to the bridged chloronium ion.[8][9] This "backside attack" results in an anti-addition, where the chlorine and fluorine atoms are added to opposite faces of the original double bond.[11][15] This stereospecificity is a crucial feature for controlling the diastereomeric outcome of the reaction.

Caption: Mechanism of Electrophilic Addition of ClF to a Fluoroalkene.

In Situ Generation of Chlorine Monofluoride

Chlorine monofluoride is a toxic, highly reactive gas that is difficult to store and handle.[16][17] For laboratory-scale synthesis, it is far safer and more convenient to generate ClF in situ, ensuring that its concentration remains low and it is consumed as it is formed.[18] A reliable method involves the reaction of an N-chloro amide, such as N-chlorosuccinimide (NCS), with a hydrogen fluoride source. Anhydrous HF is hazardous, so HF-amine complexes like triethylamine trishydrofluoride (Et₃N·3HF) are often preferred as they are easier to handle liquid sources of fluoride.[16]

Detailed Experimental Protocol: Synthesis of 1,2-dichloro-1,1,2-trifluoroethane

This protocol details the addition of ClF to chlorotrifluoroethylene (CTFE), a common and readily available fluoroalkene.

! ! ! SAFETY WARNING ! ! ! This procedure involves highly toxic and corrosive substances, including chlorine monofluoride and a hydrogen fluoride source. This reaction MUST be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, a face shield, and chemically resistant gloves (e.g., neoprene or nitrile), is mandatory.[17][19][20][21] All glassware should be oven-dried to ensure anhydrous conditions. An emergency eyewash and safety shower must be accessible.

Materials and Reagents:

-

N-Chlorosuccinimide (NCS), recrystallized

-

Triethylamine trishydrofluoride (Et₃N·3HF)

-

Chlorotrifluoroethylene (CTFE) gas

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dropping funnel

-

Gas inlet tube

-

Dry ice/acetone bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, gas inlet tube, and a thermometer. Ensure the setup is under a positive pressure of inert gas (N₂ or Ar).

-

In Situ Generation of ClF:

-

Charge the flask with N-chlorosuccinimide (e.g., 20.0 g, 150 mmol) and anhydrous CH₂Cl₂ (250 mL).

-

Cool the resulting suspension to -78 °C using the dry ice/acetone bath with vigorous stirring.

-

Charge the dropping funnel with triethylamine trishydrofluoride (e.g., 8.05 g, 50 mmol).

-

Add the Et₃N·3HF dropwise to the cold NCS suspension over 30 minutes. The causality for this slow, cold addition is to control the exothermic reaction and prevent the premature decomposition of the highly reactive ClF.

-

-

Addition to Fluoroalkene:

-

Once the Et₃N·3HF addition is complete, begin bubbling chlorotrifluoroethylene (CTFE) gas (approx. 1 bubble per second) through the reaction mixture via the gas inlet tube.

-

Maintain the temperature at -78 °C throughout the addition. The reaction progress can be monitored by the disappearance of the gaseous starting material. Continue the addition for approximately 2-3 hours.

-

-

Reaction Quenching:

-

After the reaction is complete, cautiously quench the mixture by slowly adding 100 mL of pre-chilled saturated NaHSO₃ solution. This step is critical to neutralize any unreacted ClF and other reactive chlorine species.

-

-

Workup and Isolation:

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to remove residual acid) and 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

The crude product, 1,2-dichloro-1,1,2-trifluoroethane, can be purified by fractional distillation to yield a clear, colorless liquid.

-

Data Summary: Regioselectivity in Practice

The substitution pattern on the fluoroalkene significantly influences the regiochemical outcome of the ClF addition. The following table summarizes expected products for various substrates, highlighting the directing effect of fluorine atoms.

| Fluoroalkene Substrate | Chemical Structure | Major Product(s) | Expected Regioselectivity |

| Chlorotrifluoroethylene (CTFE) | CF₂=CFCl | ClCF₂-CF₂Cl | Chlorine adds to the -CFCl carbon. |

| Tetrafluoroethylene (TFE) | CF₂=CF₂ | ClCF₂-CF₃ | Not applicable (symmetrical alkene). |

| Hexafluoropropene (HFP) | CF₃-CF=CF₂ | CF₃-CFCl-CF₃ | Chlorine adds to the internal carbon (-CF=). |

| Trifluoroethylene | CF₂=CFH | ClCF₂-CFH₂ | Chlorine adds to the -CFH carbon. |

Product Characterization

Confirming the structure and stereochemistry of the resulting vicinal chloro-fluoro alkanes is essential.

-

NMR Spectroscopy: ¹⁹F NMR is particularly diagnostic. The chemical shifts and, crucially, the magnitude of the fluorine-fluorine (JFF) and hydrogen-fluorine (JHF) coupling constants provide definitive proof of connectivity and relative stereochemistry.[22][23] ¹H and ¹³C NMR spectra are also used to confirm the overall structure.[24][25]

-

Mass Spectrometry (MS): The presence of chlorine is readily identified by its characteristic isotopic signature (³⁵Cl/³⁷Cl), which results in M and M+2 peaks in the mass spectrum with an approximate 3:1 intensity ratio.[22]

Applications in Drug Development and Beyond

The vicinal chloro-fluoro alkane motif is a valuable building block in synthetic organic chemistry.

-

Pharmaceuticals: The strategic placement of fluorine and chlorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic oxidation. It can also fine-tune lipophilicity, which is critical for cell membrane permeability and overall pharmacokinetics.[1][4] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[1]

-

PET Imaging: The electrophilic addition of radiolabeled [¹⁸F]ClF is a viable strategy for synthesizing Positron Emission Tomography (PET) tracers.[26] This allows for the non-invasive imaging of biological processes, aiding in disease diagnosis and drug development.

-

Agrochemicals and Materials: Fluorinated and chlorinated compounds are prevalent in modern agrochemicals. The unique properties of these compounds also make them suitable for advanced materials, such as polymers and liquid crystals.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent. 2. Inefficient generation of ClF. 3. Reaction temperature too high, causing ClF decomposition. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use freshly recrystallized, high-purity NCS. 3. Strictly maintain the reaction temperature at or below -78 °C. |

| Formation of Side Products | 1. Presence of radical initiators (e.g., light). 2. Reaction temperature too high. 3. Non-selective reaction due to substrate. | 1. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. Consider adding a radical inhibitor if free-radical pathways are suspected.[7] 2. Maintain strict low-temperature control. |

| Incomplete Reaction | 1. Insufficient amount of ClF generated. 2. Poor mixing of gaseous alkene. | 1. Ensure the stoichiometry is correct; consider a slight excess of the ClF generating reagents. 2. Ensure vigorous stirring and a steady, controlled flow of the alkene gas. |

References

-

Title: Electrophilic addition of chlorine monofluoride for PET tracers Source: PubMed URL: [Link]

-

Title: Electrophilic Addition Reactions Of Alkenes Source: BYJU'S URL: [Link]

-

Title: Regioselective formation of fluorinated metallacycles from fluoroalkenes and an electron-rich Ni(0) difluorocarbene Source: ResearchGate URL: [Link]

-

Title: Multi-vicinal Fluoroalkanes: A New Class of Organofluorine Compounds Source: PubMed URL: [Link]

-

Title: Addition of some haloalkanes to chlorotrifluoroethylene Source: Sci-Hub URL: [Link]

-

Title: 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation) Source: YouTube URL: [Link]

-

Title: Formation of dichlorine monoxide by free chlorine in high chloride-containing water Source: PubMed URL: [Link]

-

Title: Chlorine Monofluoride Source: ResearchGate URL: [Link]

-

Title: Regioreversed Carbosulfenylation of Fluoroalkenes via Nickel-Mediated Radical Sorting Source: PubMed URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

-

Title: (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications Source: ACS Publications URL: [Link]

-

Title: Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions Source: ACS Publications URL: [Link]

-

Title: 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers Source: PubMed Central URL: [Link]

-

Title: In Situ Generation by Cyclization of an Organic Structure Directing Agent for the Synthesis of High Silica Zeolite ERS‐7 Source: PubMed Central URL: [Link]

-

Title: 7.8: Electrophilic Addition Reactions of Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Contribution of Organofluorine Compounds to Pharmaceuticals Source: ACS Publications URL: [Link]

-

Title: 8.3: Halohydrins from Alkenes - Addition of HOX Source: Chemistry LibreTexts URL: [Link]

-

Title: Catalytic, Stereospecific Syn-Dichlorination of Alkenes Source: PubMed Central URL: [Link]

-

Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature URL: [Link]

-

Title: Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) Source: Master Organic Chemistry URL: [Link]

-

Title: in the chemical literature: addition of HF to alkenes Source: YouTube URL: [Link]

-

Title: 7.7: Electrophilic Addition Reactions of Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Regio- and stereoselective synthesis of fluoroalkenes by directed Au(I) catalysis Source: PubMed URL: [Link]

-

Title: Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications Source: ResearchGate URL: [Link]

-

Title: Chlorine: Lung Damaging Agent Source: Centers for Disease Control and Prevention (NIOSH) URL: [Link]

-

Title: NMR spectra of the chlorination products five. Source: Organic chemistry teaching URL: [Link]

-

Title: Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis Source: ResearchGate URL: [Link]

-

Title: Safe handling of chlorine Source: ACS Chemical Health & Safety URL: [Link]

-

Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature Reviews Chemistry URL: [Link]

-

Title: Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications Source: PubMed Central URL: [Link]

-

Title: Halogenation of Alkenes Source: Chemistry Steps URL: [Link]

-

Title: Contemporary synthetic strategies in organofluorine chemistry Source: Springer Nature Experiments URL: [Link]

-

Title: Chlorine Safety Source: Texas Department of Insurance URL: [Link]

-

Title: Trichlorofluoromethane Source: PubChem - NIH URL: [Link]

-

Title: Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis Source: NIH URL: [Link]

-

Title: The Stereochemistry of Alkene Addition Reactions Source: Chemistry Steps URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL: [Link]

-

Title: Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes Source: Molecules URL: [Link]

-

Title: Bromination of Alkenes - The Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Chloro-alkanes Source: ECHA URL: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. Multi-vicinal fluoroalkanes: a new class of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. In Situ Generation by Cyclization of an Organic Structure Directing Agent for the Synthesis of High Silica Zeolite ERS‐7 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CCOHS: Chlorine [ccohs.ca]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tdi.texas.gov [tdi.texas.gov]

- 22. Sci-Hub. Addition of some haloalkanes to chlorotrifluoroethylene / Journal of Fluorine Chemistry, 1980 [sci-hub.jp]

- 23. chem.washington.edu [chem.washington.edu]

- 24. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 25. epfl.ch [epfl.ch]

- 26. Electrophilic addition of chlorine monofluoride for PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of Fluorinated Surfactants from 1H,1H,7H-Perfluorohept-1-ene

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of various classes of fluorinated surfactants using 1H,1H,7H-perfluorohept-1-ene as a versatile fluorinated building block. The primary synthetic strategy highlighted is the photoinitiated radical thiol-ene "click" reaction, a highly efficient, robust, and regioselective method for carbon-sulfur bond formation. This approach offers excellent atom economy and tolerance to a wide range of functional groups, making it an ideal choice for creating tailored anionic, non-ionic, and cationic fluorinated surfactants. This document explains the underlying chemical principles, provides step-by-step experimental protocols, and includes guidance on purification, characterization, and critical safety considerations.

Introduction: The Strategic Advantage of this compound

Fluorinated surfactants are a unique class of surface-active agents characterized by a fluorocarbon "tail" and a hydrophilic "head". The strong electronegativity and low polarizability of fluorine atoms impart exceptional properties, including superior reduction of surface tension in aqueous and organic media, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[1] These attributes make them invaluable in a multitude of applications, from high-performance coatings and firefighting foams to advanced drug delivery systems and droplet-based microfluidics.[1][2]

This compound (C₅F₁₁CH₂CH=CH₂) is a strategic precursor for surfactant synthesis. Its structure features a C₅F₁₁- segment, providing the requisite fluorophilic character, and a terminal alkene functionality that serves as a reactive handle for derivatization. Unlike fully perfluorinated olefins, the presence of the ethylene spacer (-CH₂CH=CH₂) modulates the electronic properties of the double bond and provides a site for selective chemical modification.

The Thiol-Ene Reaction: A "Click" Chemistry Approach

The core synthetic strategy detailed in this guide is the thiol-ene reaction , a powerful "click" chemistry transformation.[3] This reaction involves the addition of a thiol (R-SH) across an alkene (ene) to form a thioether. When initiated by UV light or a radical initiator, the reaction proceeds via a free-radical mechanism, resulting in the anti-Markovnikov addition of the thiol.[4]

Key advantages of the photoinitiated thiol-ene reaction in this context include:

-

High Efficiency and Yield: The reaction typically proceeds to completion with high yields under mild conditions.[5]

-

Orthogonality: The reaction is highly specific to the thiol and ene functional groups, tolerating a wide variety of other chemical moieties.

-

Regioselectivity: The radical mechanism ensures the selective formation of the anti-Markovnikov adduct, leading to a single, well-defined product isomer.

-

Solvent Versatility: The reaction can be conducted in a range of organic solvents and, in some cases, in aqueous media.[6]

This versatility allows for the synthesis of a diverse library of fluorinated surfactants by simply varying the functional group on the thiol partner.

Synthetic Workflow and Core Mechanism

The overall strategy involves a modular, two-stage approach:

-

Thiol-Ene Addition: Covalent attachment of a functionalized thiol to the this compound backbone.

-

Post-Modification/Neutralization (if required): Conversion of the intermediate into the final surfactant, such as neutralizing an acidic group to form an anionic surfactant salt.

The workflow is depicted in the diagram below.

Caption: General workflow for fluorosurfactant synthesis.

Mechanism of Radical-Initiated Thiol-Ene Addition

The reaction proceeds through a classic radical chain mechanism.

-

Initiation: Upon exposure to UV light, the photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) undergoes homolytic cleavage to generate free radicals.

-